![molecular formula C13H16N4OS B7583925 (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone](/img/structure/B7583925.png)
(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is currently being investigated for its ability to target B-cell receptor (BCR) signaling pathways, which are known to play a critical role in the development and progression of certain types of cancer.
Wirkmechanismus
(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway. By blocking the activity of BTK, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is able to disrupt the growth and survival of cancer cells that depend on this pathway for their survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has also been shown to have other effects on the body. For example, this compound has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. Additionally, (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been shown to reduce the activation of T cells, which are important components of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, this specificity may also be a limitation, as it may not be effective against cancers that do not rely on BCR signaling pathways. Additionally, further research is needed to determine the optimal dosing and administration of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone for maximum efficacy.
Zukünftige Richtungen
There are several potential future directions for research on (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone. One area of interest is the development of combination therapies that include (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone and other agents that target different components of the BCR signaling pathway. Additionally, further studies are needed to determine the long-term safety and efficacy of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in clinical trials. Finally, researchers may also investigate the potential use of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone in other disease states, such as autoimmune disorders.
Synthesemethoden
The synthesis of (2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone involves a multi-step process, beginning with the reaction of 2,2-dimethylthiomorpholine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and substitution, to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone has been the subject of several preclinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of various types of cancer. In particular, this compound has shown promise in targeting BCR signaling pathways in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
(2,2-dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2)9-17(6-7-19-13)11(18)10-8-16-5-3-4-14-12(16)15-10/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWWOXQXWSVWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=O)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.